Trifluoroacetylprimaquine

Overview

Description

Trifluoroacetylprimaquine is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is effective against the liver stages of Plasmodium infections, making it crucial for the radical cure and presumptive antirelapse therapy of relapsing malaria . This compound is synthesized by introducing a trifluoroacetyl group to primaquine, potentially enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetylprimaquine typically involves the reaction of primaquine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete reaction by monitoring the progress using thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and column chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetylprimaquine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Trifluoroacetylprimaquine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.

Biology: Studied for its potential antimalarial activity and its effects on liver-stage parasites.

Medicine: Investigated for its potential use in treating relapsing malaria and other parasitic infections.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trifluoroacetylprimaquine is similar to that of primaquine. It is believed to interfere with the electron transport chain in the mitochondria of the parasite, leading to the generation of reactive oxygen species that cause oxidative damage to the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .

Comparison with Similar Compounds

Primaquine: The parent compound, effective against liver-stage Plasmodium infections.

Tafenoquine: A long-acting analog of primaquine with a longer elimination half-life and higher efficacy against relapsing malaria.

Chloroquine: Another antimalarial drug, primarily effective against blood-stage parasites.

Uniqueness: This modification potentially offers improved efficacy and safety profiles compared to its parent compound, primaquine .

Biological Activity

Trifluoroacetylprimaquine (TFAP) is a derivative of primaquine, an established antimalarial agent. This compound has garnered attention for its potential biological activity, particularly in the treatment of malaria caused by Plasmodium species. This article explores the biological activity of TFAP, including its mechanisms of action, efficacy in various studies, and safety profile.

TFAP exhibits several mechanisms that contribute to its antimalarial activity:

- Tissue Schizontocidal Activity : TFAP has demonstrated significant tissue schizontocidal effects against Plasmodium yoelii in infected mice and Plasmodium cynomolgi in monkeys. This indicates its potential effectiveness in targeting liver stages of malaria parasites, which is crucial for preventing relapses in infections like Plasmodium vivax .

- Radical Formation : Similar to primaquine, TFAP is believed to generate reactive oxygen species (ROS) upon metabolism, which can damage the parasite's cellular components. The production of ROS leads to oxidative stress within the parasite, impairing its ability to replicate and survive .

- Alkylation of Proteins : TFAP may also alkylate critical proteins within the malaria parasite, disrupting essential biological processes such as hemoglobin digestion and heme polymerization . This mechanism is akin to that observed with artemisinin derivatives.

Efficacy Studies

Numerous studies have evaluated the efficacy of TFAP in various contexts:

- In Vivo Studies : Research on TFAP's efficacy against P. yoelii showed promising results with significant reductions in parasitemia levels compared to control groups. The IC50 values indicate a potent activity that may surpass that of primaquine under certain conditions .

- Combination Therapy : TFAP has been studied in combination with other antimalarial drugs. For instance, it exhibited synergistic effects when paired with pyronaridine, enhancing overall antimalarial efficacy while potentially reducing the risk of resistance development .

Safety Profile

The safety profile of TFAP is critical for its clinical application:

- Adverse Events : Similar to primaquine, TFAP may cause hemolytic events, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Case studies have reported instances of hemolysis following administration, emphasizing the need for screening prior to treatment .

- Clinical Trials : Ongoing clinical trials are assessing the safety and tolerability of TFAP in diverse populations, including those who are G6PD deficient. Preliminary findings suggest that while adverse events are possible, they occur at a lower incidence than traditional primaquine regimens .

Comparative Data Table

The following table summarizes key findings related to the biological activity and efficacy of this compound compared to primaquine:

| Feature | This compound | Primaquine |

|---|---|---|

| Mechanism of Action | ROS generation; protein alkylation | ROS generation; protein alkylation |

| Efficacy (IC50) | Lower than primaquine in some studies | Established IC50 values |

| Tissue Schizontocidal Effect | Significant against liver stages | Moderate |

| Safety Profile | Adverse events similar to primaquine | Known hemolytic risk |

| G6PD Deficiency Risk | Yes | Yes |

Case Studies

- Case Study 1 : A study involving G6PD deficient patients receiving TFAP showed a lower incidence of hemolysis compared to historical controls on primaquine therapy. This suggests a potentially favorable safety profile for TFAP in sensitive populations .

- Case Study 2 : In monkeys infected with P. cynomolgi, TFAP administered at therapeutic doses resulted in significant reductions in parasitemia without severe adverse events, indicating its promise as a safer alternative to primaquine .

Properties

IUPAC Name |

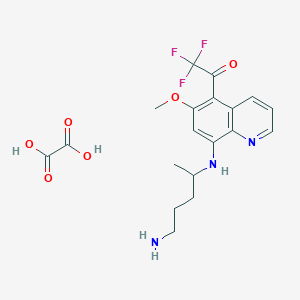

1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFNQSNREJZFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918584 | |

| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93245-29-5 | |

| Record name | M 8506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.